
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by the presence of an amino group and a ketone group attached to an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-methyloxolane with ethanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Amino-3-methyloxolan-3-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.
1-(4-Amino-3-methyloxolan-3-yl)butan-1-one: Contains a butanone group.
1-(4-Amino-3-methyloxolan-3-yl)pentan-1-one: Contains a pentanone group.
Uniqueness
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(4-amino-3-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2)4-10-3-6(7)8/h6H,3-4,8H2,1-2H3 |
Clé InChI |
DINVMOJKIJSHIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(COCC1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



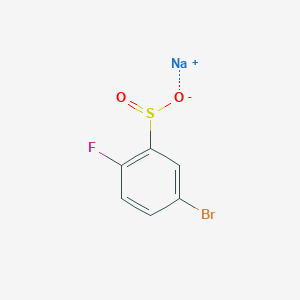
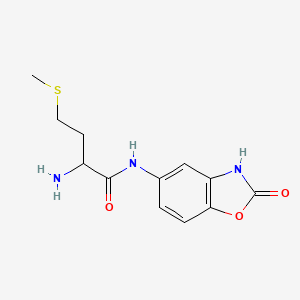

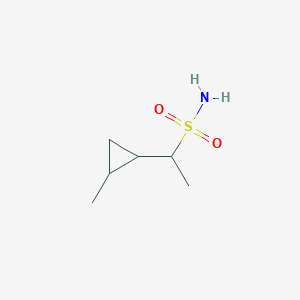



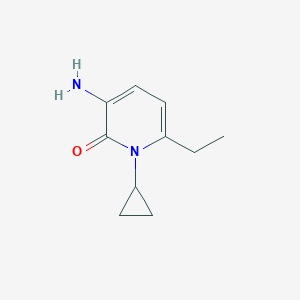

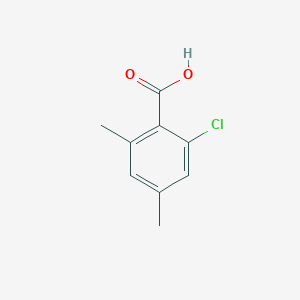


![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
